molecular formula C8H14N2O4 B123623 1,1-Dicarbamoyl-1,2-epoxy-2-ethyl-3-hydroxybutane CAS No. 142438-72-0

1,1-Dicarbamoyl-1,2-epoxy-2-ethyl-3-hydroxybutane

Cat. No.: B123623
CAS No.: 142438-72-0
M. Wt: 202.21 g/mol
InChI Key: HWMGNGVQZIBBQM-UHFFFAOYSA-N
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Description

1,1-Dicarbamoyl-1,2-epoxy-2-ethyl-3-hydroxybutane is an organic compound with the molecular formula C9H15NO5 and a molecular weight of 217.22 g/mol . This compound is characterized by the presence of carbamoyl, epoxy, and hydroxy functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dicarbamoyl-1,2-epoxy-2-ethyl-3-hydroxybutane typically involves the reaction of ethyl-3-hydroxybutanoate with carbamoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the epoxy ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamoyl group and the epoxy ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,1-Dicarbamoyl-1,2-epoxy-2-ethyl-3-hydroxybutane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-Dicarbamoyl-1,2-epoxy-2-ethyl-3-hydroxybutane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dicarbamoyl-1,2-epoxy-2-ethyl-3-hydroxybutane involves its interaction with various molecular targets and pathways. The epoxy ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with biomolecules. This interaction can modulate the activity of enzymes and receptors, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dicarbamoyl-1,2-epoxy-2-methyl-3-hydroxybutane
  • 1,1-Dicarbamoyl-1,2-epoxy-2-propyl-3-hydroxybutane
  • 1,1-Dicarbamoyl-1,2-epoxy-2-butyl-3-hydroxybutane

Uniqueness

1,1-Dicarbamoyl-1,2-epoxy-2-ethyl-3-hydroxybutane is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both carbamoyl and epoxy groups allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry and various applications.

Properties

IUPAC Name

3-ethyl-3-(1-hydroxyethyl)oxirane-2,2-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4/c1-3-7(4(2)11)8(14-7,5(9)12)6(10)13/h4,11H,3H2,1-2H3,(H2,9,12)(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMGNGVQZIBBQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(O1)(C(=O)N)C(=O)N)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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